molecular formula C5H3F2NOS B6236931 2-(difluoromethyl)-1,3-thiazole-5-carbaldehyde CAS No. 1779840-82-2

2-(difluoromethyl)-1,3-thiazole-5-carbaldehyde

Cat. No.: B6236931
CAS No.: 1779840-82-2
M. Wt: 163.1
InChI Key:
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Description

2-(Difluoromethyl)-1,3-thiazole-5-carbaldehyde is an organofluorine compound characterized by the presence of a difluoromethyl group attached to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(difluoromethyl)-1,3-thiazole-5-carbaldehyde typically involves the introduction of the difluoromethyl group into the thiazole ring. One common method is the reaction of 1,3-thiazole-5-carbaldehyde with difluoromethylating agents under controlled conditions. For instance, the use of difluorocarbene precursors in the presence of a base can facilitate the formation of the desired compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to enhance the efficiency and selectivity of the reaction. The use of environmentally benign reagents and conditions is also a key consideration in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethyl)-1,3-thiazole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(Difluoromethyl)-1,3-thiazole-5-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(difluoromethyl)-1,3-thiazole-5-carbaldehyde involves its interaction with specific molecular targets. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity to enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

  • 2-(Trifluoromethyl)-1,3-thiazole-5-carbaldehyde
  • 2-(Methyl)-1,3-thiazole-5-carbaldehyde
  • 2-(Chloromethyl)-1,3-thiazole-5-carbaldehyde

Comparison: 2-(Difluoromethyl)-1,3-thiazole-5-carbaldehyde is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. Compared to its trifluoromethyl analogue, the difluoromethyl group is less electron-withdrawing, which can influence the compound’s reactivity and stability. The difluoromethyl group also enhances the compound’s ability to act as a hydrogen bond donor compared to the methyl and chloromethyl analogues .

Properties

CAS No.

1779840-82-2

Molecular Formula

C5H3F2NOS

Molecular Weight

163.1

Purity

95

Origin of Product

United States

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